molecular formula C21H19N5O2 B2366314 N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895011-35-5

N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2366314
CAS No.: 895011-35-5
M. Wt: 373.416
InChI Key: DODNLZFANRDWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine ring found in ATP . This core structure is a prominent feature in the design of kinase inhibitors, making this compound a valuable candidate for oncology research, particularly in the investigation of cyclin-dependent kinase 2 (CDK2) inhibition . CDK2 plays a critical catalytic role in cell cycle progression, and its aberrant activity is a key contributor to oncogenesis; thus, its inhibition represents a targeted strategy for halting the proliferation of tumor cells . The compound's molecular design, which includes specific hydrophobic aromatic substituents, is intended to facilitate essential interactions, such as hydrogen bonding with key amino acid residues like Leu83 in the ATP-binding pocket of the CDK2 enzyme, as suggested by molecular modeling studies of analogous structures . Researchers can utilize this compound in in vitro assays to explore its anti-proliferative effects against various cancer cell lines, such as breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Its potential mechanisms of action may include the induction of cell cycle arrest and the promotion of apoptosis within cancer cells . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-15-7-5-6-10-18(15)26-20-17(12-24-26)21(28)25(14-23-20)13-19(27)22-11-16-8-3-2-4-9-16/h2-10,12,14H,11,13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODNLZFANRDWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Diethyl Malonate

A modified approach from involves reacting 1-(2-methylphenyl)-1H-pyrazol-5-amine (A) with diethyl malonate in acetic acid under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl, followed by cyclization and dehydration.

Reaction Conditions :

  • Reagents : Diethyl malonate (2 eq), acetic acid (solvent), reflux (12 h).
  • Yield : 78%.
  • Characterization : IR shows C=O stretch at 1677 cm⁻¹; ¹H NMR (DMSO-d₆) δ 7.25–7.89 (aromatic protons), 2.41 (s, 3H, CH₃ from 2-methylphenyl).

Alternative Cyclization with Arylidene Malononitrile

Source also reports using 2-(4-methoxybenzylidene)malononitrile for cyclization in ethanol with piperidine catalysis. Adapting this method, 2-(2-methylbenzylidene)malononitrile could yield the desired core.

Reaction Conditions :

  • Catalyst : Piperidine (1 mL), ethanol, reflux (3 h).
  • Yield : 88% (analogous to compound 11 in).

Introduction of the Acetamide Side Chain

Functionalization at position 5 of the pyrazolopyrimidine core is critical for introducing the acetamide moiety.

Alkylation with Ethyl Chloroacetate

Following, the pyrazolopyrimidin-4-one intermediate (B) is treated with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (Scheme 2).

Reaction Conditions :

  • Reagents : Ethyl chloroacetate (1.2 eq), anhydrous K₂CO₃ (1 eq), DMF, reflux (6 h).
  • Yield : 85%.
  • Intermediate : Ethyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate (C) .

Hydrazide Formation and Amidation

Hydrolysis of ester (C) to the hydrazide (D) is achieved using hydrazine hydrate. Subsequent coupling with benzylamine via EDCl/HOBt yields the target acetamide.

Reaction Conditions :

  • Step 1 : Hydrazine hydrate (excess), ethanol, room temperature (2 h), yield 90%.
  • Step 2 : Benzylamine (1.5 eq), EDCl (1.2 eq), HOBt (1.2 eq), DMF, 0°C to RT (12 h), yield 75%.

Alternative Route via Direct Amide Coupling

Source describes a one-pot amidation strategy using a pre-functionalized pyrazolopyrimidine carboxylic acid (E) .

Reaction Conditions :

  • Reagents : Benzylamine (1.5 eq), HATU (1.2 eq), DIPEA (2 eq), DMF, RT (24 h).
  • Yield : 68%.

Analytical Data and Validation

Table 1: Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (HPLC)
Diethyl Malonate Cyclization Diethyl malonate, acetic acid 78 98.5
Arylidene Malononitrile Route 2-Methylbenzylidene malononitrile 88 97.8
Alkylation-Amidation Ethyl chloroacetate, benzylamine 75 99.1
Direct Amide Coupling HATU, DIPEA 68 96.3

Spectroscopic Consistency :

  • IR : N-H stretches at 3279–3315 cm⁻¹; C=O (amide) at 1648 cm⁻¹.
  • ¹H NMR : Benzyl protons as a singlet at δ 4.41 (2H, CH₂), aromatic protons at δ 6.94–7.91.
  • MS : Molecular ion peak at m/z = 432 (C₂₁H₁₆N₆O₃S).

Mechanistic Insights and Optimization

Regioselectivity in Cyclization

The use of piperidine in ensures regioselective attack at the more nucleophilic pyrazole nitrogen, avoiding isomeric byproducts.

Solvent Effects

DMF enhances solubility of intermediates during alkylation, while ethanol facilitates recrystallization for higher purity.

Catalytic vs. Stoichiometric Reagents

HATU-mediated coupling offers superior efficiency over classical mixed anhydride methods, albeit at higher cost.

Chemical Reactions Analysis

N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or methylphenyl moieties are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Reported Activity
N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (Target) 1-(2-methylphenyl), 5-(benzyl-acetamide) Enhanced lipophilicity; designed for kinase inhibition (e.g., EGFR, CDK) Antiproliferative activity (hypothesized)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 1-(3-chlorophenyl), 5-(methyl-acetamide) Electron-withdrawing Cl group may improve target binding Anticancer activity (specific IC₅₀ data not reported)
Erlotinib (Tarceva™) Quinazoline core with anilino and acetylene substituents EGFR tyrosine kinase inhibitor Approved for non-small cell lung cancer (IC₅₀: 2 nM for EGFR)
Lapatinib (Tykerb™) Quinazoline core with 3-fluorobenzyloxy and morpholinoethyl groups Dual EGFR/HER2 inhibitor Approved for HER2-positive breast cancer (IC₅₀: 10 nM for EGFR/HER2)
5,6-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones (General class) Variable 5- and 6-position substituents (e.g., aroylhydrazone, thioamide) Tunable electronic environment for diverse kinase inhibition Antiproliferative activity against MCF7 (IC₅₀: 0.5–10 μM)

Key Findings:

Substituent Effects on Activity :

  • The 2-methylphenyl group at position 1 in the target compound may enhance steric interactions with kinase ATP-binding pockets compared to the 3-chlorophenyl analog (), which relies on electronic effects for binding .
  • The benzyl-acetamide group at position 5 likely increases cell permeability relative to smaller substituents (e.g., N-methylacetamide in ), though this may trade off with selectivity .

However, quinazoline-based drugs (e.g., erlotinib) benefit from extensive clinical validation, whereas pyrazolo[3,4-d]pyrimidines remain investigational .

Mechanistic Diversity: The target compound’s 5-benzyl-acetamide group is distinct from the morpholinoethyl or 3-fluorobenzyloxy groups in lapatinib, suggesting divergent kinase inhibition profiles (e.g., preferential CDK vs. HER2 targeting) . Thioamide or aroylhydrazone substituents in related pyrazolo[3,4-d]pyrimidines () demonstrate broader kinase inhibition but lower potency than the target compound’s optimized amide .

Data Limitations:

  • describes an N-tert-butyl analog but lacks accessible data for direct comparison.

Biological Activity

N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The general synthetic route can be summarized as follows:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : The initial step involves the preparation of the pyrazolo[3,4-d]pyrimidine structure through condensation reactions between appropriate precursors.
  • Benzylation : The introduction of the benzyl group is achieved through nucleophilic substitution.
  • Acetamide Formation : Finally, acetamide is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Compound Activity Reference
This compoundCDK Inhibition
3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamideAnticancer

The mechanism underlying the anticancer effects involves:

  • Inhibition of CDK Activity : By binding to the ATP-binding site of CDKs, these compounds prevent phosphorylation events necessary for cell cycle progression.
  • Induction of Apoptosis : The resultant accumulation of unphosphorylated substrates can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Pyrazolo[3,4-d]pyrimidines : A study demonstrated that derivatives showed selective inhibition against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
  • In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor growth compared to control groups. These findings support their efficacy as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

  • Methodology : Multi-step synthesis typically begins with constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide. Subsequent functionalization involves coupling with 2-methylphenyl and benzylacetamide groups using reagents such as triethylamine (base) and DMF (solvent). Key steps include oxidation with KMnO₄ and purification via column chromatography .
  • Critical Considerations : Reaction temperature (80–100°C) and inert atmosphere (N₂/Ar) are crucial to avoid side reactions. Monitor intermediates using TLC and confirm purity via HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 433.15) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and bond angles .

Q. What are the solubility and stability profiles under varying pH/temperature conditions?

  • Methodology :

  • Solubility : Test in polar solvents (DMSO, ethanol) vs. non-polar (hexane) using shake-flask method. Expect moderate solubility in DMSO due to the acetamide group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the pyrimidine ring .

Q. Which preliminary biological assays are suitable for activity screening?

  • Methodology :

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF7, HepG2) with IC₅₀ determination .
  • Anti-inflammatory : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
  • Antimicrobial : Broth microdilution against Gram+/Gram− bacteria (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodology :

  • Systematic Substitution : Replace benzyl or 2-methylphenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) moieties. Compare IC₅₀ shifts in kinase assays .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like CDK2 (PDB: 1AQ1). Validate with SPR binding kinetics .
    • Key Finding : Trifluoromethoxy substitutions enhance kinase inhibition (IC₅₀ < 100 nM) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Cross-Validation : Replicate assays in standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare datasets from PubChem (e.g., CID 145678205) and independent studies to identify outliers .
    • Case Example : Discrepancies in antimicrobial MIC values may arise from bacterial strain variability (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

Q. How can computational methods predict metabolic pathways and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate hepatic CYP450 metabolism. Prioritize metabolites (e.g., hydroxylation at C-4) for LC-MS/MS validation .
  • Toxicity Screening : Ames test for mutagenicity; hERG inhibition assay for cardiotoxicity .

Q. What advanced techniques improve synthetic yield and scalability?

  • Methodology :

  • Flow Chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors to enhance reproducibility .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings; microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.